physicochemical properties of 2-Amino-6-iodopurine
physicochemical properties of 2-Amino-6-iodopurine
An In-Depth Technical Guide to 2-Amino-6-iodopurine: Physicochemical Properties and Experimental Applications
Introduction
2-Amino-6-iodopurine is a modified purine base of significant interest to researchers in medicinal chemistry, molecular biology, and drug development. Its unique structure, featuring an iodine atom at the 6-position and an amino group at the 2-position, makes it a versatile intermediate for synthesizing a wide array of nucleoside analogs and a valuable tool for biochemical and genetic research.[1][2] The presence of the iodine atom enhances its reactivity, providing a strategic site for chemical modifications to develop novel therapeutic agents, particularly in the antiviral and anticancer fields.[1][2] This guide provides a comprehensive overview of the core , details on experimental protocols for its synthesis, and its applications in various research workflows.
Physicochemical Properties
The fundamental characteristics of 2-Amino-6-iodopurine are summarized below. These properties are critical for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow or beige crystalline powder. | [1][3][4] |
| Melting Point | 240 °C (with decomposition) | [1][5][6] |
| Boiling Point | 651.1 °C (Predicted) | [3][4] |
| Density | 2.464 g/cm³ (Predicted) | [3][4] |
| Solubility | Sparingly soluble in aqueous base; Slightly soluble in DMSO (with heating).[5] Insoluble in water (N/A). | [3][4] |
| Storage Conditions | Store at 2 - 8 °C.[1][2] Light sensitive. | [5] |
Chemical and Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₅ | [1][7] |
| Molecular Weight | 261.02 g/mol | [3][5][7] |
| Exact Mass | 260.95114 Da | [3][7] |
| Monoisotopic Mass | 260.951143 Da | [3][4] |
| CAS Number | 19690-23-4 | [1][5] |
| PubChem CID | 6101575 | [1][7] |
| IUPAC Name | 6-iodo-7H-purin-2-amine | [6][7] |
| SMILES | C1=NC2=C(N1)C(=NC(=N2)N)I | [6][7] |
| InChI Key | CQYPNVKLVHHOSJ-UHFFFAOYSA-N | [6][7] |
Computed and Predicted Properties
| Property | Value | Source |
| pKa | 6.73 ± 0.20 | [5] |
| XLogP3-AA | 0.4 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 0 | [7] |
| Topological Polar Surface Area | 80.5 Ų | [7] |
Experimental Protocols and Synthesis
2-Amino-6-iodopurine is typically synthesized from more common purine derivatives. A prevalent method involves the nucleophilic substitution of a halogen atom in a precursor compound.
General Synthesis from 2-Amino-6-chloropurine
A common synthetic route to 2-Amino-6-iodopurine involves the conversion of 2-amino-6-chloropurine. This precursor is more readily available and serves as a key starting material. The protocol generally involves a nucleophilic substitution reaction where the chloro group at the 6-position is replaced by an iodo group.
Methodology:
-
Starting Material: Begin with 2-amino-6-chloropurine.[8] This compound can be synthesized from guanine by reacting it with a chlorinating agent like phosphorus oxychloride.[9][10]
-
Reagents: A source of iodide, such as hydriodic acid or an iodide salt, is used.[5] The reaction is often carried out in a suitable solvent.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution. The specific temperature and reaction time depend on the chosen reagents and solvent system. For instance, refluxing the precursor with hydriodic acid in a solvent like acetic acid is a viable method.[5][8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve neutralization, precipitation, and filtration. The crude product is then purified, commonly through recrystallization or column chromatography, to achieve the desired purity (e.g., ≥98% by HPLC).[1]
Applications in Research and Development
2-Amino-6-iodopurine serves as a critical building block and research tool in several scientific domains. Its ability to be incorporated into nucleic acids or serve as a precursor for more complex molecules underpins its utility.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of antiviral and anticancer drugs.[1][2] Its structure allows it to interfere with nucleic acid metabolism, a common target for such therapies.[1][2]
-
Nucleic Acid Research: It is used to create modified nucleotides.[1] Incorporating these into DNA or RNA provides insights into genetic mechanisms, gene expression, and cellular processes.[1][2]
-
Biotechnology and Synthetic Biology: This purine derivative aids in the design of novel biomolecules, contributing to advancements in genetic engineering.[1]
-
Study of Purine Metabolism: It is an instrumental compound for investigating purine metabolic pathways, which helps in understanding metabolic disorders.[1]
Role in Signaling Pathway Research
Purines are fundamental molecules not only for building nucleic acids but also as signaling molecules that regulate a vast number of cellular processes.[11] The study of purine derivatives like 2-Amino-6-iodopurine contributes to our understanding of these pathways. Key signaling pathways influenced by amino acid and purine availability include the mTORC1 and GCN2 pathways, which are central regulators of cell growth, metabolism, and autophagy.[12][13][14] While 2-Amino-6-iodopurine is not a direct modulator, its use in creating analogs helps in developing probes and inhibitors to dissect these complex networks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-Amino-6-IodopurineCAS #: 19690-23-4 [eforu-chemical.com]
- 5. 2-Amino-6-iodopurine | 19690-23-4 [m.chemicalbook.com]
- 6. 2-Amino-6-iodopurine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2-Amino-6-iodopurine | C5H4IN5 | CID 6101575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 11. Ubiquitous purine sensor modulates diverse signal transduction pathways in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid metabolism and signalling pathways: potential targets in the control of infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
